

Comparing JNJ16259685 and YM-298198

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Compound of Interest

Compound Name: JNJ16259685

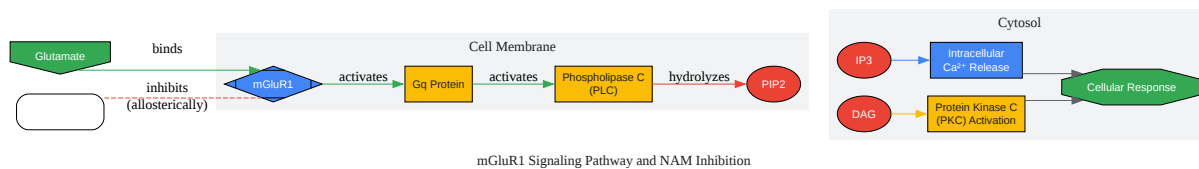
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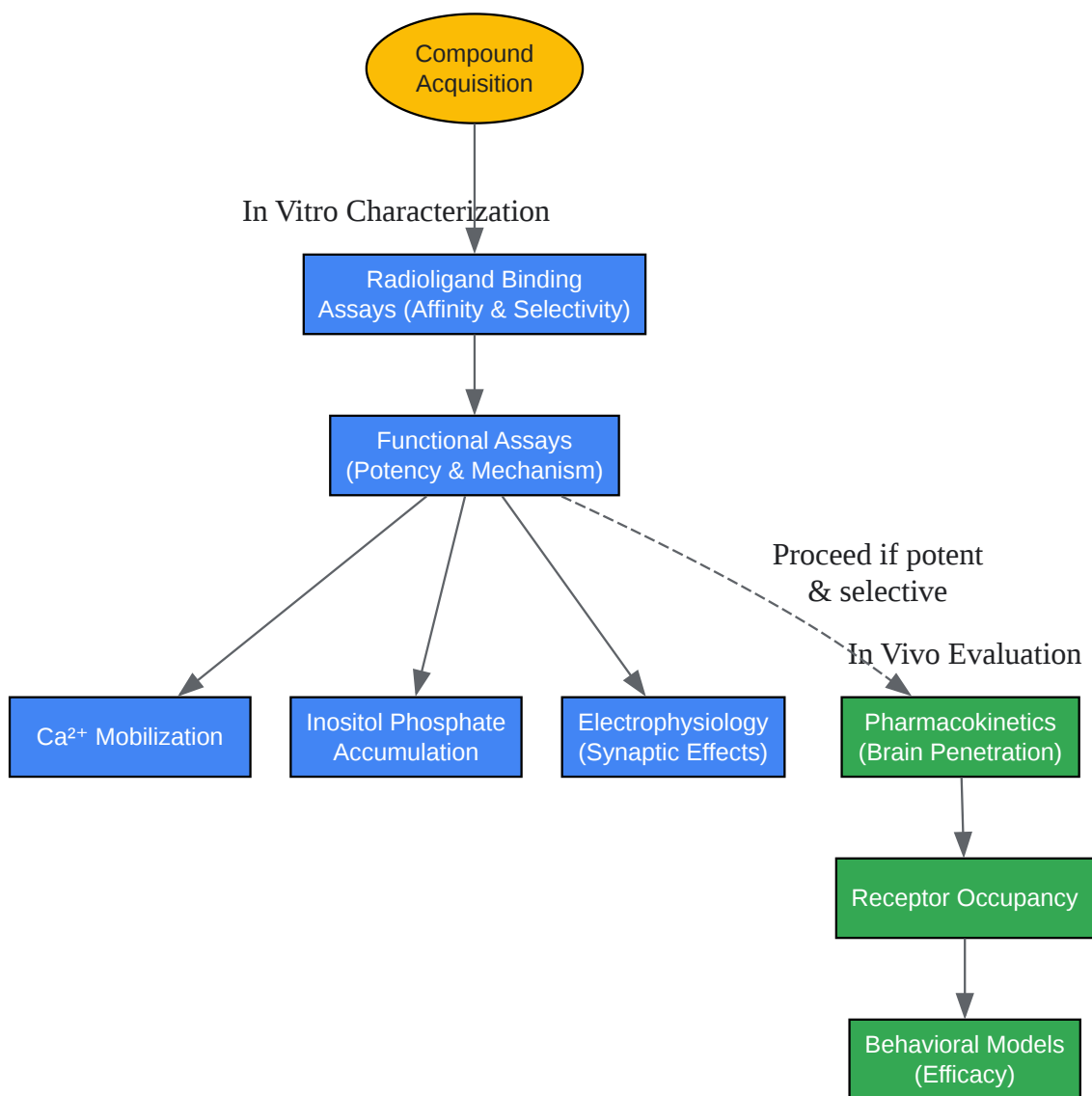
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Overview and Mechanism of Action

JNJ16259685 and YM-298198 are potent and selective negative allosteric modulators (NAMs) of the mGluR1.[1][2][3] Unlike competitive antagonists that bind to the glutamate binding site, these molecules bind to a distinct allosteric site within the seven-transmembrane domain of the receptor.[3] This binding event induces a conformational change that reduces the affinity and/or efficacy of the endogenous agonist, glutamate.

mGluR1 is a G-protein coupled receptor (GPCR) that primarily signals through the $G\alpha_q$ pathway.[4] Upon activation by glutamate, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca^{2+}), while DAG activates protein kinase C (PKC), modulating a wide array of cellular functions. Both **JNJ16259685** and YM-298198 effectively block these downstream signaling events.





General Workflow for mGluR1 Antagonist Characterization

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